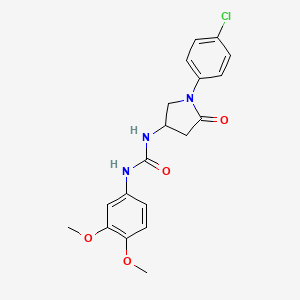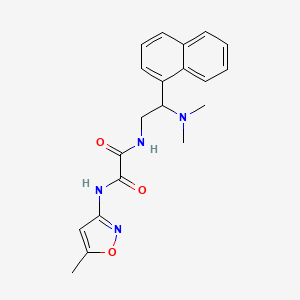![molecular formula C25H29N5O2S B3011931 N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1251699-26-9](/img/structure/B3011931.png)
N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide, is a structurally complex molecule that appears to be related to a class of compounds known as imidazo[1,2-a]pyridine carboxamides (IPAs). These compounds have been studied for their potential as antitubercular agents, with some showing excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains . The compound also contains a piperazine moiety, which is a feature found in various pharmacologically active compounds, including those with antimycobacterial activity .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a series of IPAs with an N-(2-phenoxyethyl) moiety was designed and synthesized, with some demonstrating significant antitubercular activity . Another study reported the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties, which also showed promising activity against tuberculosis . A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established, which involved acylation, deprotection, and salt formation steps . These studies provide a foundation for the synthesis of similar compounds, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes an imidazo[4,5-b]pyridin moiety, which is a bicyclic heteroaromatic ring system that has been incorporated into various pharmacologically active compounds. The presence of a piperazine ring is also notable, as it is often used in drug design to improve solubility and bioavailability . The compound also contains a carboxamide group, which is a common feature in drug molecules due to its hydrogen bonding capability and metabolic stability.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the literature on similar compounds suggests that these molecules can be synthesized through multi-step reactions involving cyclocondensation, acylation, and amine formation . The reactivity of the compound would likely be influenced by the presence of the imidazo[4,5-b]pyridin and piperazine rings, as well as the carboxamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in polar solvents due to the presence of the carboxamide group and potential for hydrogen bonding. The piperazine ring could contribute to the basicity of the compound, while the aromatic rings may contribute to its lipophilicity. The compound's spectral characteristics could be elucidated using IR, NMR, and mass spectrometry, as demonstrated for related compounds . Biological evaluation of similar compounds has shown significant antimicrobial activity, suggesting that the compound may also possess such properties .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
A study focused on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for their activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Compounds with a piperazine moiety showed significant antimycobacterial activity, highlighting the potential of such structures in developing new treatments for tuberculosis (Lv et al., 2017).
Antimicrobial Activity
Another research effort synthesized 1,2,4-triazol-3-one derivatives featuring a piperazine nucleus, which were then evaluated for their antimicrobial activity. These compounds displayed good activity against various microorganisms, suggesting the chemical scaffold's usefulness in creating new antimicrobial agents (Fandaklı et al., 2012).
Biological Activity of Fused Triazines
The synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines was investigated for their potential biological activity. This study showcases the approach to building complex structures with expected biological functions, based on the chemical framework similar to N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide (Zamora et al., 2004).
Glycine Transporter 1 Inhibitor
In the quest for central nervous system (CNS) therapeutics, a compound structurally diverse from the one was identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), demonstrating the importance of such molecular scaffolds in developing CNS drugs (Yamamoto et al., 2016).
Radioactive Labeling
The creation of mixed ligand fac-tricarbonyl complexes for radioactive labeling, employing a methodology that could be applicable in designing diagnostic agents or studying molecular interactions, also underscores the versatility of structures related to the one in focus (Mundwiler et al., 2004).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-5-4-6-22(19(18)2)28-24(31)16-33-25-15-23(26-17-27-25)30-13-11-29(12-14-30)20-7-9-21(32-3)10-8-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOOUOWKKVBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)